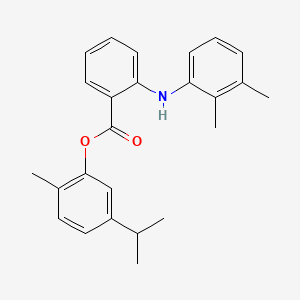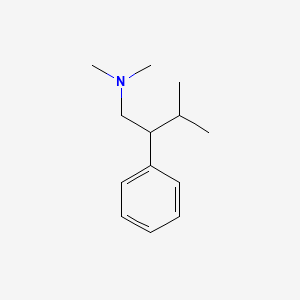
N,N-Dimethyl-beta-isopropylphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-beta-isopropylphenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with a dimethylamino group and an isopropyl group attached to the beta carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-beta-isopropylphenethylamine typically involves the alkylation of phenethylamine derivatives. One common method is the reductive amination of beta-isopropylphenethylamine with formaldehyde and dimethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
N,N-Dimethyl-beta-isopropylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
科学研究应用
N,N-Dimethyl-beta-isopropylphenethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-Dimethyl-beta-isopropylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- N,N-Dimethylphenethylamine
- N,N-Diisopropylethylamine
- N,N-Dimethylethylenediamine
Uniqueness
N,N-Dimethyl-beta-isopropylphenethylamine is unique due to the presence of both a dimethylamino group and an isopropyl group on the phenethylamine backbone. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
CAS 编号 |
33132-79-5 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC 名称 |
N,N,3-trimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13(10-14(3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
InChI 键 |
GMBJYHKHRNMJRV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CN(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
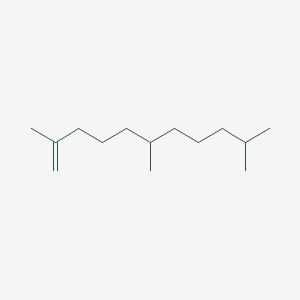


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

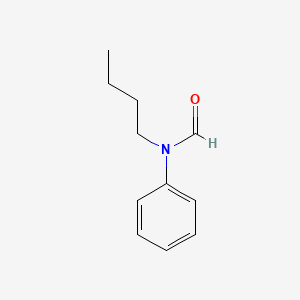
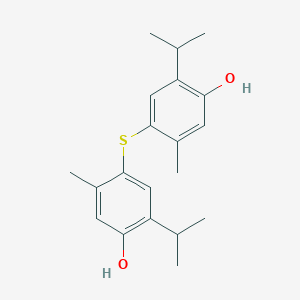
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
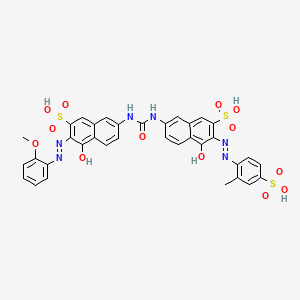
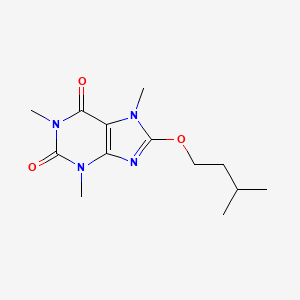
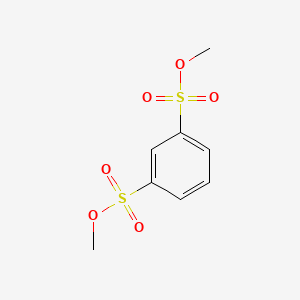
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
